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Compound of Interest

Compound Name: EM-163

Cat. No.: B13912447

This technical support center provides troubleshooting guidance and frequently asked
qguestions (FAQs) for researchers encountering non-specific bands in Western blotting
experiments for the transmembrane protein 163 (TMEM163).

Frequently Asked Questions (FAQS)
Q1: What is the expected molecular weight of TMEM163?

The predicted molecular weight of human TMEM163 is approximately 31.5 kDa.[1][2][3]
However, post-translational modifications, such as glycosylation, or the formation of dimers
could potentially lead to the appearance of bands at higher molecular weights.

Q2: My Western blot for TMEM163 shows multiple bands. What could be the cause?
Multiple bands in a Western blot for TMEM163 can arise from several factors:

» Non-specific antibody binding: The primary or secondary antibody may be cross-reacting
with other proteins in the lysate.[4][5] Polyclonal antibodies, in particular, can sometimes
contribute to non-specific bands.[3][5][6]

o Protein degradation: If samples are not handled properly, proteases can degrade the target
protein, leading to lower molecular weight bands.

o Post-translational modifications (PTMs): TMEM163 may undergo PTMs that can alter its
molecular weight.
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» Splice variants: Different isoforms of TMEM163 may exist, though this is less commonly
reported.

» Protein-protein interactions: TMEM163 is known to form homodimers and heterodimers with
other proteins, such as ZNT transporters (ZNT1, ZNT2, ZNT3, and ZNT4).[2][3][6] These
complexes might not be fully dissociated under standard SDS-PAGE conditions, resulting in
higher molecular weight bands.

Q3: Are there known issues with commercially available TMEM163 antibodies?

As with many antibodies, performance can vary between suppliers and lots. Some studies
using polyclonal antibodies against TMEM163 have reported the presence of non-specific
bands, which were addressed through the use of positive controls and careful validation.[3][6] It
Is always recommended to validate a new antibody for your specific application and
experimental conditions.

Troubleshooting Guide: Non-specific Bands in
TMEM163 Western Blotting

This guide provides a systematic approach to troubleshooting and resolving issues with non-
specific bands in your TMEM163 Western blots.

Problem: Multiple non-specific bands are observed on
the blot.

Troubleshooting Workflow
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Caption: A workflow diagram for troubleshooting non-specific bands in Western blotting.
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Step 1: Optimize Antibody Concentrations

« Rationale: High concentrations of primary or secondary antibodies are a common cause of
non-specific binding.[4][7][8]

e Recommendations:

o Decrease the concentration of the primary antibody. Perform a dot blot or a dilution series
to determine the optimal concentration.

o Titrate the secondary antibody to find the lowest concentration that still provides a strong
signal for the target band.

o Incubate the primary antibody at 4°C overnight, which can reduce non-specific
interactions.[7]

Step 2: Optimize Blocking

o Rationale: Incomplete blocking of the membrane allows for non-specific binding of
antibodies.[4][7]

o Recommendations:
o Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[8]
o Increase the percentage of the blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).

o Consider switching to a different blocking agent. If using milk, try BSA, or vice versa.
Some antibodies have a preference. Engineered commercial blocking buffers can also be
effective.[4]

Step 3: Enhance Washing Steps

o Rationale: Insufficient washing will not adequately remove unbound antibodies, leading to
background and non-specific bands.[5][7]

e Recommendations:
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o Increase the number and duration of washes. For example, perform 4-5 washes of 5-10

minutes each.

o Increase the volume of the wash buffer to ensure the membrane is fully submerged and
agitated.

o Ensure the detergent concentration in your wash buffer (e.g., Tween-20) is optimal
(typically 0.05% to 0.1%).

Step 4: Review Sample Preparation and Loading
o Rationale: Issues with the protein sample itself can lead to artifacts on the blot.
e Recommendations:

o Ensure that a sufficient amount of protease inhibitor is added to the lysis buffer to prevent

protein degradation.

o Quantify the protein concentration and aim to load a consistent amount per lane, typically
20-30 pg for cell lysates.[5] Overloading the gel can cause bands to smear and non-

specific bands to appear.[8]
Step 5: Run Appropriate Controls

o Rationale: Controls are essential to confirm the specificity of the antibody and the identity of

the target band.
e Recommendations:

o Positive Control: Use a cell line or tissue known to express TMEM163, or a lysate from
cells overexpressing TMEM163. This will confirm that your antibody can detect the target

protein at the correct size.

o Negative Control: Use a cell line or tissue known to not express TMEM163, or a lysate
from TMEM163 knockout/knockdown cells. The absence of a band at the target size in the
negative control will confirm antibody specificity.
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o Secondary Antibody Only Control: Incubate a lane with only the secondary antibody to

check for non-specific binding of the secondary antibody.

Quantitative Data Summary

Parameter

Recommended Starting
Point

Troubleshooting Action

Protein Load

20-30 pg of cell lysate

Decrease if overloading is
suspected; increase for low-

abundance protein.

Primary Antibody Dilution

1:500 - 1:2,000

Increase dilution (e.g., 1:5,000)
if non-specific bands are

prominent.

Secondary Antibody Dilution

1:2,000 - 1:10,000

Increase dilution to reduce
background and non-specific

signal.

Blocking Time

1 hour at room temperature

Increase to overnight at 4°C.

Blocking Agent

5% non-fat dry milk or BSA

Switch to the alternative
blocking agent or a commercial
buffer.

Wash Steps

3 X 5 minutes

Increase to 4-5 x 10 minutes
with a larger volume of wash
buffer.

Experimental Protocol: Western Blotting for

TMEM163

This protocol provides a general framework. Optimization may be required based on the

specific antibodies and reagents used.

o Protein Extraction:

o Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
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o Centrifuge the lysate to pellet cellular debris and collect the supernatant.

o Determine the protein concentration using a BCA or Bradford assay.

SDS-PAGE:

o Denature 20-30 g of protein per sample by boiling in Laemmli sample buffer for 5
minutes.

o Load samples onto a 10-12% polyacrylamide gel.
o Run the gel at 100-120V until the dye front reaches the bottom.
Protein Transfer:

o Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. PVDF
membranes generally have a higher binding capacity but may also lead to higher
background.[7]

o Perform the transfer at 100V for 1-2 hours or using a semi-dry transfer apparatus
according to the manufacturer's instructions.

Blocking:

o Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1%
Tween-20 (TBST) for at least 1 hour at room temperature with gentle agitation.

Primary Antibody Incubation:

o Dilute the TMEM163 primary antibody in the blocking buffer (e.g., 1:1,000).

o Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
Washing:

o Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation:
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o Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted
in blocking buffer (e.g., 1:5,000) for 1 hour at room temperature.

e Washing:
o Wash the membrane three times for 10 minutes each with TBST.
e Detection:

o Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according
to the manufacturer's instructions.

o Capture the signal using an imaging system or X-ray film.

TMEM163 Signhaling Context

TMEM163 is a zinc efflux transporter, playing a role in maintaining intracellular zinc
homeostasis.[9][10] It is involved in processes such as myelination and has been linked to
various diseases, including Parkinson's disease and certain types of leukodystrophy.[1][11]
TMEM163 can form homodimers and also interacts with other zinc transporters (ZNT family)
and the lysosomal channel TRPML1.[1][2][3][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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